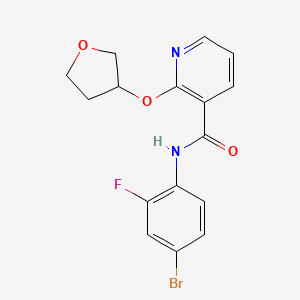

N-(4-bromo-2-fluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

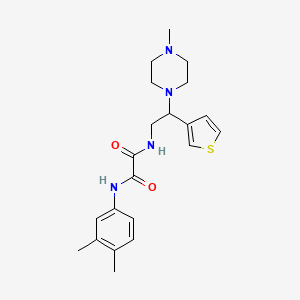

The synthesis of nicotinamide derivatives often involves the condensation of nicotinic acid or its derivatives with various reagents. For instance, the design and synthesis of N-(thiophen-2-yl) nicotinamide derivatives through splicing the nitrogen-containing heterocycle nicotinic acid and the sulfur-containing heterocycle thiophene have been reported, showcasing a method that could potentially be adapted for the synthesis of N-(4-bromo-2-fluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide (Wu et al., 2022).

Molecular Structure Analysis

Structural analysis of nicotinamide derivatives reveals that these molecules often crystallize as almost planar structures, with intermolecular hydrogen bonding playing a crucial role in their stabilization. This suggests that N-(4-bromo-2-fluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide might also exhibit a planar structure conducive to hydrogen bonding, affecting its chemical reactivity and interactions (Jethmalani et al., 1996).

Chemical Reactions and Properties

Nicotinamide derivatives participate in various chemical reactions, such as nucleophilic substitution, which could be relevant for further functionalization of N-(4-bromo-2-fluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide. These reactions could be influenced by the electronic effects of the bromo and fluoro substituents on the phenyl ring (Katoch-Rouse & Horti, 2003).

科学的研究の応用

Molecular Structure Analysis

N-(4-bromophenyl)-5,6-dichloronicotinamide and 6-chloro-5-fluoro-N-(3-pyridyl)nicotinamide have been analyzed for their molecular structures, revealing planar molecules stabilized by intermolecular hydrogen bonding. These compounds, related to the query chemical, are significant for their roles as herbicidal, pesticidal, or fungicidal agents due to their biological importance (Jethmalani et al., 1996).

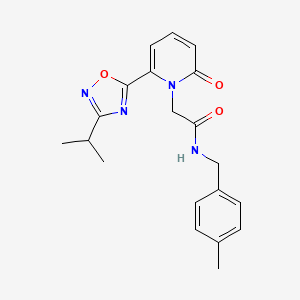

Supramolecular Chemistry

Nicotinamide serves as a supramolecular reagent in synthesizing copper(II) halogenobenzoates nicotinamide complexes. These complexes form supramolecular arrays with distinct structures and are connected through hydrogen bonds, demonstrating nicotinamide's utility in constructing complex supramolecular structures (Halaška et al., 2016).

Fungicidal Activity

Research into N-(thiophen-2-yl) nicotinamide derivatives has shown excellent fungicidal activities against cucumber downy mildew, highlighting the potential of nicotinamide derivatives in agricultural applications. These derivatives represent a significant lead for structural optimization and development as fungicides (Wu et al., 2022).

Neuroprotection

YM-244769, a novel Na+/Ca2+ exchange inhibitor with a nicotinamide structure, has been found to protect against hypoxia/reoxygenation-induced neuronal cell damage. This compound selectively inhibits NCX3 and demonstrates the therapeutic potential of nicotinamide derivatives in neuroprotection (Iwamoto & Kita, 2006).

Antimicrobial Screening

4-Thiazolidinones of nicotinic acid have shown promising antimicrobial activities against various bacterial and fungal species. This research underlines the broad spectrum of biological activities possessed by nicotinamide derivatives, making them valuable in developing new antimicrobial agents (Patel & Shaikh, 2010).

特性

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFN2O3/c17-10-3-4-14(13(18)8-10)20-15(21)12-2-1-6-19-16(12)23-11-5-7-22-9-11/h1-4,6,8,11H,5,7,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCLAAUPSGWJRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-fluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2488753.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488754.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2488757.png)

![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/no-structure.png)

![2-[8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2488760.png)

![Ethyl 5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488768.png)

![3-amino-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2488773.png)